Inhibiteur de la kinase du récepteur 2 du VEGF I

Vue d'ensemble

Description

L'inhibiteur de la kinase VEGFR 2 I est un composé qui cible le récepteur 2 du facteur de croissance de l'endothélium vasculaire (VEGFR-2), une tyrosine kinase réceptrice impliquée dans l'angiogenèse et la lymphangiogenèse. En inhibant le VEGFR-2, ce composé peut réduire la formation de nouveaux vaisseaux sanguins, ce qui est crucial dans le traitement de divers cancers .

Applications De Recherche Scientifique

VEGFR 2 Kinase Inhibitor I has a wide range of scientific research applications:

Analyse Biochimique

Biochemical Properties

VEGF Receptor 2 Kinase Inhibitor I interacts with various enzymes and proteins. The primary interaction is with the VEGF receptor 2 (VEGFR2), a key regulator of tumor angiogenesis . The compound binds competitively to the ATP-site of the tyrosine kinase domain of VEGFR2 . This interaction inhibits the kinase activity of VEGFR2, thereby reducing angiogenesis or lymphangiogenesis, leading to anticancer activity .

Cellular Effects

VEGF Receptor 2 Kinase Inhibitor I has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s primary effect is the inhibition of VEGF-induced KDR (VEGFR-2) signaling in human endothelial cells in vitro . This inhibition disrupts the VEGF/VEGFR-2 system, which mediates a series of signaling cascade pathways involved in endothelial cell proliferation, migration, and survival .

Molecular Mechanism

The molecular mechanism of action of VEGF Receptor 2 Kinase Inhibitor I involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to the IgD2 and IgD3 of VEGFR-2, inducing the dimerization of the receptor, subsequently activating and trans-autophosphorylating the tyrosine kinase, and then initiating the intracellular signaling cascades . This process leads to the inhibition of VEGF/VEGFR-2 signaling, thereby preventing the proliferation, migration, and survival of vascular endothelial cells expressing VEGFR-2 .

Metabolic Pathways

VEGF Receptor 2 Kinase Inhibitor I is involved in several metabolic pathways. It interacts with the VEGF/VEGFR-2 system, which plays a crucial role in vasculogenesis and angiogenesis

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'inhibiteur de la kinase VEGFR 2 I implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et leur fonctionnalisation ultérieure. Par exemple, une voie courante implique l'utilisation de dérivés de nicotinamide, qui sont synthétisés par des réactions impliquant le chlorure de thionyle, des dérivés d'aniline et une hydrogénation utilisant du palladium sur carbone comme catalyseur .

Méthodes de production industrielle : La production industrielle de l'inhibiteur de la kinase VEGFR 2 I utilise souvent des techniques de synthèse organique à grande échelle, assurant un rendement et une pureté élevés. Le processus peut impliquer l'utilisation de réacteurs automatisés et de systèmes à écoulement continu pour optimiser les conditions de réaction et minimiser les sous-produits .

Analyse Des Réactions Chimiques

Types de réactions : L'inhibiteur de la kinase VEGFR 2 I subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction impliquent souvent une hydrogénation utilisant des catalyseurs comme le palladium sur carbone.

Substitution : Des réactions de substitution peuvent se produire avec des intermédiaires halogénés, où les nucléophiles remplacent les atomes d'halogène.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Gaz hydrogène, palladium sur carbone.

Substitution : Intermédiaires halogénés, nucléophiles comme les amines ou les thiols.

Produits majeurs : Les produits majeurs formés à partir de ces réactions comprennent divers dérivés fonctionnalisés du composé d'origine, qui peuvent être modifiés ultérieurement pour des applications spécifiques .

4. Applications de recherche scientifique

L'inhibiteur de la kinase VEGFR 2 I a un large éventail d'applications de recherche scientifique :

Biologie : Investigated for its role in inhibiting angiogenesis and its effects on cellular signaling pathways.

5. Mécanisme d'action

L'inhibiteur de la kinase VEGFR 2 I exerce ses effets en se liant au site de liaison de l'ATP du domaine de la tyrosine kinase VEGFR-2. Cette liaison empêche l'autophosphorylation du récepteur, inhibant ainsi les voies de signalisation en aval impliquées dans la prolifération, la migration et la survie cellulaires. Les principales cibles moléculaires comprennent le récepteur VEGFR-2 et les molécules de signalisation associées telles que la phosphoinositide 3-kinase et la protéine kinase B .

Composés similaires :

Sunitinib : Un autre médicament oral qui cible plusieurs récepteurs du VEGF et est utilisé pour divers cancers.

Pazopanib, Vandetanib, Axitinib, Regorafenib, Nintenanib, Lenvatinib, Apatinib : Ces composés inhibent également le VEGFR-2 et sont utilisés dans différents traitements du cancer.

Unicité : L'inhibiteur de la kinase VEGFR 2 I est unique par sa haute sélectivité pour le VEGFR-2, ce qui permet une inhibition plus ciblée de l'angiogenèse avec potentiellement moins d'effets secondaires par rapport à d'autres inhibiteurs multi-cibles .

Mécanisme D'action

VEGFR 2 Kinase Inhibitor I exerts its effects by binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This binding prevents the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation, migration, and survival. The primary molecular targets include the VEGFR-2 receptor and associated signaling molecules such as phosphoinositide 3-kinase and protein kinase B .

Comparaison Avec Des Composés Similaires

Sorafenib: An oral drug that inhibits VEGFR-2 and other kinases, used in the treatment of advanced renal cell carcinoma.

Sunitinib: Another oral drug that targets multiple VEGF receptors and is used for various cancers.

Pazopanib, Vandetanib, Axitinib, Regorafenib, Nintenanib, Lenvatinib, Apatinib: These compounds also inhibit VEGFR-2 and are used in different cancer treatments.

Uniqueness: VEGFR 2 Kinase Inhibitor I is unique in its high selectivity for VEGFR-2, which allows for more targeted inhibition of angiogenesis with potentially fewer side effects compared to other multi-target inhibitors .

Propriétés

IUPAC Name |

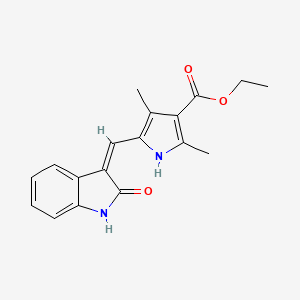

ethyl 2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUJUSJUVIXDQC-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15966-93-5 | |

| Record name | Vegfr 2 kinase inhibitor I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015966935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VEGFR 2 Kinase inhibitor I | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VEGFR 2 KINASE INHIBITOR I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U07H877HUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

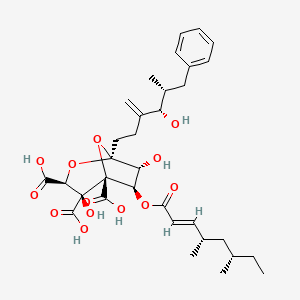

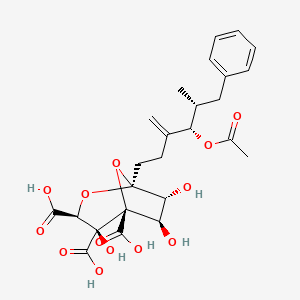

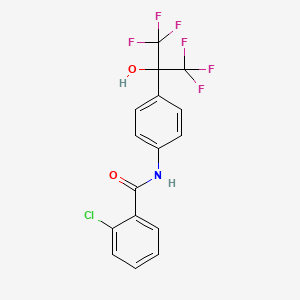

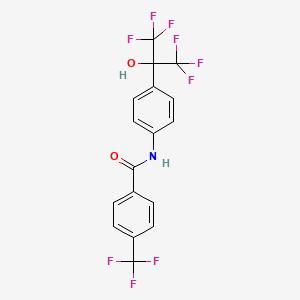

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)phenoxy]-1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B1681082.png)

![(Z)-7-[(1S,2S,3S,4R)-3-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1681083.png)

![7-[(5-acetamido-5-carboxypentanoyl)amino]-3-[[4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-1-oxopropan-2-yl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1681085.png)

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681089.png)

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3R)-4-(benzylamino)-1-cyclohexyl-3-hydroxybutan-2-yl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681092.png)

![(2S)-N-[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]amino]-4-methylpentanamide](/img/structure/B1681095.png)

![2-[[5-cyclohexyl-3-hydroxy-4-[[3-(1H-imidazol-5-yl)-2-[[3-phenyl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]-N-(1,3-dihydroxy-2-methylpropan-2-yl)-3-methylpentanamide](/img/structure/B1681100.png)